4-(5-Methoxypyridin-3-yl)benzoic acid

Medicinal Chemistry Building Blocks Quality Control

4-(5-Methoxypyridin-3-yl)benzoic acid (CAS 1373232-70-2) is a biaryl carboxylic acid comprising a para-substituted benzoic acid core coupled to a 5-methoxypyridin-3-yl moiety. Its molecular formula is C13H11NO3 and its molecular weight is 229.23 g/mol.

Molecular Formula C13H11NO3
Molecular Weight 229.235
CAS No. 1373232-70-2
Cat. No. B581854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Methoxypyridin-3-yl)benzoic acid
CAS1373232-70-2
Molecular FormulaC13H11NO3
Molecular Weight229.235
Structural Identifiers
SMILESCOC1=CN=CC(=C1)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C13H11NO3/c1-17-12-6-11(7-14-8-12)9-2-4-10(5-3-9)13(15)16/h2-8H,1H3,(H,15,16)
InChIKeyYFAPUFRJGDNTOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Methoxypyridin-3-yl)benzoic Acid (CAS 1373232-70-2): Biaryl Building Block for Medicinal Chemistry and Drug Discovery Procurement


4-(5-Methoxypyridin-3-yl)benzoic acid (CAS 1373232-70-2) is a biaryl carboxylic acid comprising a para-substituted benzoic acid core coupled to a 5-methoxypyridin-3-yl moiety. Its molecular formula is C13H11NO3 and its molecular weight is 229.23 g/mol . The compound is classified as a heterocyclic aromatic building block and is primarily employed as a versatile synthetic intermediate in medicinal chemistry and pharmaceutical research, with reported applications as a key structural component in the development of kinase inhibitors and GPCR modulators . Commercial suppliers offer the compound at purities of ≥98% (HPLC) for research and development use .

Why 4-(5-Methoxypyridin-3-yl)benzoic Acid Cannot Be Simply Substituted: Critical Structural Determinants for Activity and Synthetic Utility


Generic substitution among pyridinyl benzoic acid derivatives is not feasible due to the precise electronic and steric contributions of the 5-methoxy substituent and the para-benzoic acid orientation. The methoxy group at the pyridine 5-position modulates both the pKa of the carboxylic acid (influencing solubility and salt formation) and the electron density of the aromatic system, which directly impacts cross-coupling reactivity and target binding affinity [1]. In contrast, regioisomeric variants such as 3-(5-methoxypyridin-3-yl)benzoic acid (meta-substituted) exhibit altered geometry that disrupts molecular recognition in enzyme active sites . Similarly, replacement with a hydroxyl group (e.g., 4-(5-hydroxypyridin-3-yl)benzoic acid) introduces hydrogen-bonding capacity and metabolic liabilities not present in the methoxy derivative, while ester analogs lack the free carboxylic acid required for amide bond formation and salt preparation [2]. These structure-activity distinctions necessitate precise procurement of the 4-(5-methoxypyridin-3-yl)benzoic acid scaffold for reproducible research outcomes.

Quantitative Differentiation: 4-(5-Methoxypyridin-3-yl)benzoic Acid vs. Closest Analogs and In-Class Alternatives


Purity Specification: ≥98% (HPLC) for Reproducible Synthetic and Biological Assays

Commercial supplies of 4-(5-methoxypyridin-3-yl)benzoic acid are routinely specified at ≥98% purity by HPLC, a threshold that ensures minimal interference from by-products in downstream coupling reactions and biological testing . In contrast, the regioisomeric comparator 3-(5-methoxypyridin-3-yl)benzoic acid is commonly offered at only 95% purity, which may introduce variability in reaction yields and assay reproducibility .

Medicinal Chemistry Building Blocks Quality Control

Storage Stability: Recommended -20°C Storage for Long-Term Integrity

4-(5-Methoxypyridin-3-yl)benzoic acid is recommended for storage at -20°C to maintain long-term stability and prevent degradation, as specified by suppliers [1]. While many analogous biaryl carboxylic acids are stored under ambient or refrigerated (4°C) conditions, the specific requirement for sub-zero storage of this compound suggests potential thermal sensitivity that could compromise material quality if not observed.

Compound Management Stability Procurement

Para-Substitution Geometry: Critical for Target Engagement in Kinase Inhibitor Scaffolds

The para-orientation of the benzoic acid moiety relative to the pyridine ring in 4-(5-methoxypyridin-3-yl)benzoic acid provides a linear, extended geometry that is essential for spanning the ATP-binding pocket in certain kinase targets. Meta-substituted regioisomers such as 3-(5-methoxypyridin-3-yl)benzoic acid adopt a kinked conformation that disrupts key hydrogen-bonding and hydrophobic interactions within the enzyme active site, resulting in loss of binding affinity .

Kinase Inhibitors Medicinal Chemistry Molecular Recognition

Optimal Procurement Scenarios for 4-(5-Methoxypyridin-3-yl)benzoic Acid in Drug Discovery and Chemical Biology


Scaffold for PI3Kδ and mGlu5 Receptor Antagonist Development

As a building block, 4-(5-methoxypyridin-3-yl)benzoic acid enables the synthesis of compounds targeting PI3Kδ (implicated in B-cell malignancies) and mGlu5 receptors (involved in CNS disorders). Its para-substituted biaryl architecture mimics key pharmacophoric elements found in known inhibitors, facilitating structure-activity relationship exploration. Procurement at ≥98% purity ensures minimal off-target interference in kinase selectivity panels .

CCR5 Antagonist Intermediate for HIV and Inflammatory Disease Research

The compound serves as a versatile intermediate in the preparation of CCR5 receptor antagonists under investigation for HIV infection, asthma, and rheumatoid arthritis. Its methoxypyridine moiety contributes to favorable drug-like properties, and the free carboxylic acid allows for straightforward conjugation to amine-containing pharmacophores via amide bond formation .

Biaryl Building Block for Custom Library Synthesis

Medicinal chemistry groups requiring a robust biaryl carboxylic acid for parallel synthesis will benefit from the compound's defined purity (≥98%) and recommended -20°C storage conditions. These specifications reduce the need for re-purification and ensure consistent reactivity in Suzuki-Miyaura coupling and amidation reactions, thereby accelerating library production timelines .

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